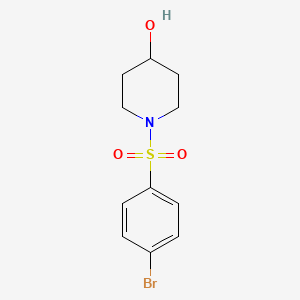
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
Overview
Description
“1-((4-Bromophenyl)sulfonyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H12BrNO3S . It has an average mass of 318.187 Da and a monoisotopic mass of 316.972107 Da .
Molecular Structure Analysis
The molecular structure of “1-((4-Bromophenyl)sulfonyl)piperidin-4-ol” consists of a piperidinone ring attached to a bromophenyl sulfonyl group . The SMILES string representation of the molecule is Brc1ccc(cc1)S(=O)(=O)N2CCC(=O)CC2 .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.8±3.0 kJ/mol and a flash point of 225.5±31.5 °C . The compound has a molar refractivity of 68.4±0.4 cm3, a polar surface area of 63 Å2, and a molar volume of 197.5±3.0 cm3 .
Scientific Research Applications
Pharmacology: Antimalarial Activity
- Scientific Field : Pharmacology .
- Application Summary : This compound has been studied for its potential as an antimalarial drug. It is a type of 1,4-disubstituted piperidine, a class of compounds known for their antimalarial properties .
- Methods of Application : The antiplasmodial activity of this compound was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum by in vitro parasite growth inhibition .
- Results : The compound produced 56 to 93% inhibition of parasite growth at 40 μg/mL. It showed high activity (IC50s between 1 and 5 μg/mL) and was highly selective for the parasite (Selectivity Indices = 15 to 182) .
Crystallography: Crystal Structure Analysis
- Scientific Field : Crystallography .
- Application Summary : The crystal structure of a similar compound, (3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one, was analyzed .
- Methods of Application : The title compound was prepared in a two-step protocol of a Claisen-Schmidt condensation followed by a N-sulfonylation .
- Results : The crystal structure was determined and published .
Drug Design
- Scientific Field : Medicinal Chemistry .
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : Various intra- and intermolecular reactions leading to the formation of various piperidine derivatives are used in drug design .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Synthesis of Biologically Active Piperidines
- Scientific Field : Organic Chemistry .
- Application Summary : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Methods of Application : Specific methods of piperidine synthesis, functionalization, and their pharmacological application were covered .
- Results : A lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published .
HIV Treatment
- Scientific Field : Medicinal Chemistry .
- Application Summary : A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .
- Methods of Application : The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis . The CCR5 antagonistic activities of the compounds have also been evaluated .
- Results : The compounds produced significant inhibition of the CCR5 receptor, which is essential for HIV-1 entry .
Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEHKGMOOHKQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



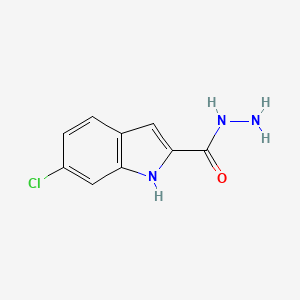
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
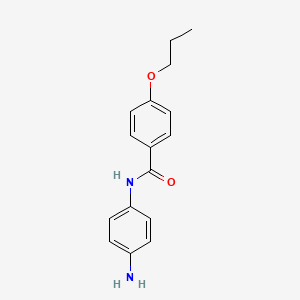
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
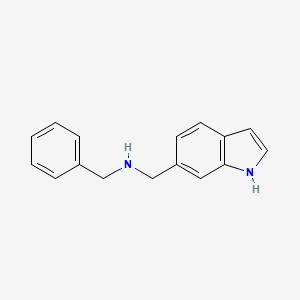
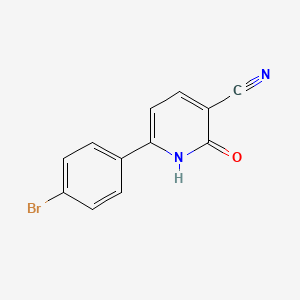
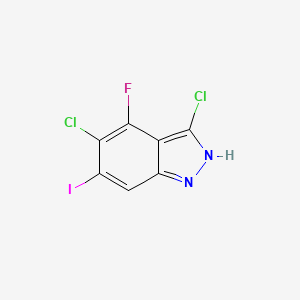
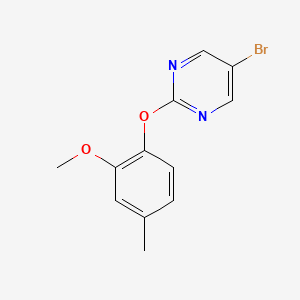
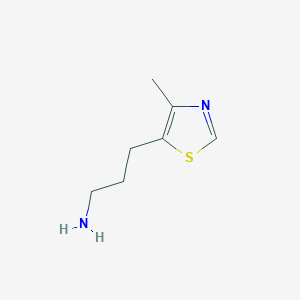
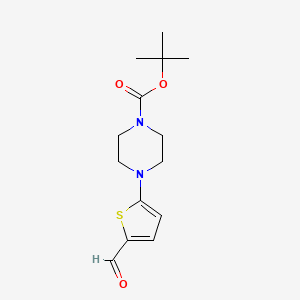
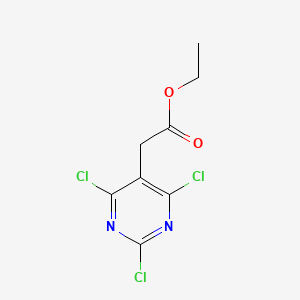
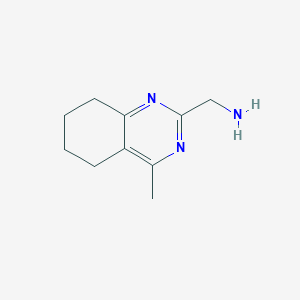
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)